molecular formula C15H20N4O4S B2380906 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097932-94-8

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2380906
CAS No.: 2097932-94-8
M. Wt: 352.41
InChI Key: ZZUWHSKUNJGLOI-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a dimethoxybenzenesulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-22-14-6-5-13(10-15(14)23-2)24(20,21)18-9-3-4-12(18)11-19-16-7-8-17-19/h5-8,10,12H,3-4,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUWHSKUNJGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction often involves electrostatic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole apart is the combination of the triazole and pyrrolidine rings with the dimethoxybenzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a triazole ring, a pyrrolidine moiety, and a dimethoxybenzenesulfonyl group, which together contribute to its pharmacological properties.

Structural Characteristics

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 2-{[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
  • Molecular Formula : C15H20N4O4S
  • Molecular Weight : 352.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its capacity to bind to the active sites of enzymes, potentially inhibiting their activity through mechanisms involving:

  • Electrostatic interactions
  • Hydrogen bonding
  • Van der Waals forces

These interactions may lead to the inhibition of key enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,2,3-triazole derivatives, including the compound . Research indicates that triazoles exhibit significant activity against various bacterial strains and fungi. For instance, a related study demonstrated that certain triazole compounds showed promising antimicrobial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazoles have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The presence of the pyrrolidine moiety may further enhance these effects by modulating cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has been suggested that it may inhibit metalloproteases and other enzymes implicated in various diseases such as hypertension and cancer . This inhibition is critical for developing therapeutic agents aimed at treating conditions associated with excessive enzyme activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,2,3-Triazole DerivativesTriazole StructureAntimicrobial, anticancer
Pyrrolidine DerivativesPyrrolidine StructureEnzyme inhibition

The unique combination of the triazole and pyrrolidine rings in this compound differentiates it from other derivatives and enhances its potential biological activities.

Case Studies

Several case studies have investigated the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of triazoles exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values in the low micromolar range .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of triazole-containing compounds on human cancer cell lines (e.g., MCF-7). Results indicated that certain derivatives led to significant reductions in cell viability .
  • Enzyme Inhibition Studies : Research into enzyme inhibition revealed that some triazole derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

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